molecular formula C12H16O3 B13571189 3-(2-Methoxyphenyl)-2-methylbutanoic acid

3-(2-Methoxyphenyl)-2-methylbutanoic acid

Cat. No.: B13571189
M. Wt: 208.25 g/mol
InChI Key: WBPIJUHJXIWHPO-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2-methylbutanoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of butanoic acid, featuring a methoxyphenyl group attached to the second carbon of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-2-methylbutanoic acid typically involves the reaction of 2-methoxybenzyl chloride with methylbutanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the butanoic acid moiety. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-2-methylbutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the butanoic acid chain can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be carried out using ammonia (NH3) or primary amines.

Major Products Formed

    Oxidation: Formation of 3-(2-carboxyphenyl)-2-methylbutanoic acid.

    Reduction: Formation of 3-(2-methoxyphenyl)-2-methylbutanol.

    Substitution: Formation of 3-(2-halophenyl)-2-methylbutanoic acid or 3-(2-aminophenyl)-2-methylbutanoic acid.

Scientific Research Applications

3-(2-Methoxyphenyl)-2-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The butanoic acid moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)propanoic acid: Similar structure but with a propanoic acid chain instead of a butanoic acid chain.

    2-Methoxybenzoic acid: Contains a methoxy group attached to a benzoic acid moiety.

    3-(2-Methoxyphenyl)acrylic acid: Features an acrylic acid chain with a methoxyphenyl group.

Uniqueness

3-(2-Methoxyphenyl)-2-methylbutanoic acid is unique due to the presence of both a methoxyphenyl group and a methylbutanoic acid chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-(2-methoxyphenyl)-2-methylbutanoic acid

InChI

InChI=1S/C12H16O3/c1-8(9(2)12(13)14)10-6-4-5-7-11(10)15-3/h4-9H,1-3H3,(H,13,14)

InChI Key

WBPIJUHJXIWHPO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1OC)C(C)C(=O)O

Origin of Product

United States

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